5-Bromo-2-(2-hydroxyethoxy)benzaldehyde
Description
Contextualization within Halogenated Benzaldehyde (B42025) Derivatives and Salicylaldehyde (B1680747) Analogues
5-Bromo-2-(2-hydroxyethoxy)benzaldehyde belongs to the broader class of halogenated benzaldehyde derivatives. The presence of a halogen, in this case, bromine, on the aromatic ring significantly influences the electronic properties of the molecule. This modification can affect the reactivity of the aldehyde group and provide a site for further functionalization through cross-coupling reactions.
Furthermore, this compound can be considered an analogue of salicylaldehyde, a naturally occurring phenolic aldehyde. Salicylaldehyde and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. quora.com These metal complexes have been extensively studied for their diverse applications, including in catalysis and as potential therapeutic agents. researchgate.net The introduction of a bromine atom to the salicylaldehyde framework, as seen in 5-bromosalicylaldehyde (B98134), can further modulate the properties of the resulting metal complexes, including their biological activity. researchgate.netoiccpress.com
Significance of the 2-(2-hydroxyethoxy) Substituent in Organic Synthesis and Coordination Chemistry
The 2-(2-hydroxyethoxy) substituent [-OCH₂CH₂OH] is a crucial feature of this compound, bestowing upon it several advantageous properties for both organic synthesis and coordination chemistry.
In the realm of organic synthesis , this substituent serves multiple purposes. Firstly, the hydroxyl group provides a reactive site for further chemical modifications, such as etherification or esterification, allowing for the construction of more complex molecular architectures. This "handle" is instrumental in building larger molecules, including pharmacologically active compounds. For instance, this compound is a known intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The hydroxyethoxy side chain also enhances the solubility of the molecule in polar solvents, which can be beneficial for reaction conditions and purification processes.
In coordination chemistry , the 2-(2-hydroxyethoxy) group introduces two potential donor atoms: the oxygen of the hydroxyl group and the oxygen of the ether linkage. This allows the substituent to act as a bidentate chelating ligand, binding to a metal center to form a stable five-membered ring. This chelation can influence the geometry and stability of the resulting metal complex. The flexibility of the ethoxy chain allows it to accommodate various metal ions, making it a versatile component in the design of new coordination compounds with specific electronic and steric properties. The ability to form such complexes opens avenues for the development of new catalysts and materials with tailored functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Solid |
| Solubility | Soluble in polar solvents |
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |
InChI Key |
PTOSJUVHPNTUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCO |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 5 Bromo 2 2 Hydroxyethoxy Benzaldehyde
Precursor Synthesis: Methodologies for 5-Bromo-2-hydroxybenzaldehyde
The cornerstone of synthesizing 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is the efficient production of its precursor, 5-Bromo-2-hydroxybenzaldehyde, also known as 5-bromosalicylaldehyde (B98134). This is typically achieved through the electrophilic bromination of 2-hydroxybenzaldehyde (salicylaldehyde). The directing effects of the hydroxyl (-OH) and aldehyde (-CHO) groups on the aromatic ring are pivotal in achieving the desired regioselectivity.
Bromination Procedures for Benzaldehyde (B42025) Derivatives
The introduction of a bromine atom onto the benzaldehyde ring is a classic example of electrophilic aromatic substitution. The hydroxyl group at the C2 position is a potent activating group and an ortho-, para-director, while the aldehyde group is a deactivating group and a meta-director. This interplay of electronic effects directs the incoming electrophile, in this case, the bromine, to the positions ortho and para to the hydroxyl group. Consequently, bromination of salicylaldehyde (B1680747) preferentially occurs at the C3 and C5 positions.
A common method for the synthesis of 5-bromosalicylaldehyde involves the direct bromination of salicylaldehyde using liquid bromine in a suitable solvent. One documented procedure utilizes carbon tetrachloride as the solvent, where a solution of liquid bromine is added dropwise to a solution of salicylaldehyde. This reaction is typically stirred for a couple of hours to ensure complete conversion. Following the reaction, the crude product can be purified by washing with a solvent like absolute ethanol (B145695) and subsequent recrystallization to yield crystalline 5-bromosalicylaldehyde. A reported yield for this method is approximately 76.9%.
Another widely used brominating agent is N-bromosuccinimide (NBS). NBS is often favored for its milder reaction conditions and improved selectivity in certain cases. The bromination of salicylaldehyde with NBS is generally carried out in a polar solvent such as acetic acid or aqueous ethanol under controlled conditions to afford 5-bromosalicylaldehyde.
| Brominating Agent | Solvent | Reaction Conditions | Reported Yield |
|---|---|---|---|
| Liquid Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Stirring for 1-2 hours | 76.9% |
| N-Bromosuccinimide (NBS) | Acetic Acid or Aqueous Ethanol | Controlled conditions | Not specified |
Selective Functionalization Techniques of Benzaldehyde Ring
Achieving regioselectivity in the functionalization of the benzaldehyde ring is paramount. In the case of salicylaldehyde, the strong activating and para-directing effect of the hydroxyl group predominantly guides the bromine to the C5 position. This inherent selectivity simplifies the synthesis of 5-bromo-2-hydroxybenzaldehyde, making it the major product of the bromination reaction.
Further control over selectivity can be exerted by modifying reaction parameters such as temperature, solvent polarity, and the choice of brominating agent. For instance, conducting the reaction at lower temperatures can sometimes enhance the selectivity by minimizing the formation of di-substituted or other isomeric byproducts.
Ethereal Linkage Formation: Strategies for Incorporating the 2-(2-hydroxyethoxy) Moiety
With 5-bromo-2-hydroxybenzaldehyde in hand, the subsequent step is the formation of the ether linkage at the C2 position. This transformation is crucial for introducing the 2-(2-hydroxyethoxy) side chain. The most common and effective method for this purpose is the Williamson ether synthesis.
Etherification Reactions of Phenolic Hydroxyl Groups
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an alkyl halide. The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is acidic enough to be deprotonated by a suitable base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an appropriate alkylating agent, leading to the formation of the desired ether.
The choice of base is critical for the success of the reaction. Common bases used for deprotonating phenols include alkali metal hydroxides (like potassium hydroxide) and carbonates (like potassium carbonate). Potassium carbonate is often preferred due to its milder nature and ease of handling.
Alkylation Approaches with Ethylene (B1197577) Glycol Derivatives
To introduce the 2-(2-hydroxyethoxy) group, an alkylating agent containing this moiety is required. A common and effective reagent for this purpose is 2-chloroethanol (B45725). In this approach, the phenoxide of 5-bromo-2-hydroxybenzaldehyde displaces the chloride from 2-chloroethanol in a classic SN2 reaction.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base and facilitate the nucleophilic attack. The reaction mixture is usually heated to ensure a reasonable reaction rate.
An alternative alkylating agent is ethylene carbonate. In the presence of a base like potassium carbonate, ethylene carbonate can react with the phenoxide to form the desired 2-hydroxyethoxy ether. This method avoids the use of halogenated reagents.
| Alkylating Agent | Base | Solvent | General Reaction Conditions |
|---|---|---|---|
| 2-Chloroethanol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) or Acetone | Heating under reflux |
| Ethylene Carbonate | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Heating |
Overall Synthetic Strategies for this compound
Two primary synthetic strategies can be envisioned for the preparation of this compound, differing in the sequence of the bromination and etherification steps.
Strategy 1: Bromination followed by Etherification
This is the more direct and commonly employed route. It begins with the regioselective bromination of commercially available 2-hydroxybenzaldehyde to produce 5-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a Williamson ether synthesis with a suitable ethylene glycol derivative, such as 2-chloroethanol or ethylene carbonate, to yield the final product. This strategy benefits from the straightforward and high-yielding nature of the initial bromination step.
Strategy 2: Etherification followed by Bromination
In this alternative approach, 2-hydroxybenzaldehyde is first etherified with an ethylene glycol derivative to form 2-(2-hydroxyethoxy)benzaldehyde. This intermediate is then brominated to introduce the bromine atom at the 5-position. One documented method for this bromination step utilizes N-bromosuccinimide (NBS) in the presence of sulfuric acid. edubirdie.com This route may be advantageous in certain contexts, potentially offering different solubility properties for the intermediates, which could simplify purification.
Chemical Reactivity and Derivatization of 5 Bromo 2 2 Hydroxyethoxy Benzaldehyde
Condensation Reactions for Schiff Base Formation
The aldehyde functional group is a key site for reactivity, readily undergoing condensation reactions with various nucleophiles. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.
The reaction of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).
The general synthesis is typically carried out by refluxing equimolar amounts of the benzaldehyde (B42025) derivative and a primary amine in a solvent such as ethanol (B145695). For the closely related compound, 5-bromosalicylaldehyde (B98134), this condensation has been successfully performed with amines like aniline (B41778) and 2-(4-aminophenyl)ethan-1-ol. ontosight.airsc.orgrsc.org The reaction with aniline in an alcohol medium yields a bidentate Schiff base ligand. ontosight.airsc.org Similarly, condensation with 2-(4-aminophenyl)ethan-1-ol in refluxing ethyl alcohol produces the corresponding Schiff base, 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol. rsc.org These Schiff bases are significant in coordination chemistry as they can form stable complexes with various transition metals. rsc.orgnih.gov
Table 1: Examples of Imine Synthesis with Related Aldehydes
| Aldehyde Reactant | Primary Amine Reactant | Product (Schiff Base) |
|---|---|---|
| 5-Bromosalicylaldehyde | Aniline | N-(5-bromo-2-hydroxybenzylidene)aniline |
| 5-Bromosalicylaldehyde | 2-(4-aminophenyl)ethan-1-ol | 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol rsc.org |
This table is illustrative of Schiff base reactions with similar benzaldehydes.
Thiosemicarbazones are formed through the condensation reaction between an aldehyde and a thiosemicarbazide (B42300). This reaction proceeds via nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration. These derivatives are of significant interest due to their wide range of biological activities and their utility as ligands in coordination chemistry.
The reaction is generally carried out by reacting the aldehyde with thiosemicarbazide, often in an ethanol medium, sometimes with a catalytic amount of acid. nih.govbeilstein-journals.orgwiserpub.com The resulting thiosemicarbazone derived from this compound would be 2-(5-bromo-2-(2-hydroxyethoxy)benzylidene)hydrazine-1-carbothioamide. The analogous compound, 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone, is a known derivative. oiccpress.com Thiosemicarbazides themselves are valuable precursors for synthesizing various five-membered heterocycles. wiserpub.comnist.gov
Table 2: Thiosemicarbazone Formation
| Aldehyde Reactant | Nucleophile | Product Type |
|---|---|---|
| This compound | Thiosemicarbazide | Thiosemicarbazone |
| Aromatic Aldehydes | 4-phenyl-3-thiosemicarbazide | 4-phenyl-3-thiosemicarbazone derivatives nih.gov |
Hydrazones are synthesized by the reaction of aldehydes with hydrazines or hydrazides. researchgate.netresearchgate.net This condensation reaction is mechanistically similar to imine and thiosemicarbazone formation, involving the formation of a C=N-N linkage. researchgate.net The rate-limiting step for this reaction at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov
The reactivity of the aldehyde is influenced by electronic effects; electron-deficient aldehydes tend to react more rapidly than electron-rich ones. nih.gov The reaction of 5-bromo-2-hydroxybenzaldehyde with various hydrazides, such as 9-acridinylhydrazine and a purine-based hydrazine, has been documented to produce stable hydrazone products. sigmaaldrich.com Therefore, this compound is expected to react readily with hydrazine derivatives to yield the corresponding hydrazones, which are a class of compounds with diverse applications. researchgate.net
Table 3: Examples of Hydrazone Synthesis
| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Product Name |
|---|---|---|
| 5-bromo-2-hydroxybenzaldehyde | 9-acridinylhydrazine | Benzaldehyde, 5-bromo-2-hydroxy-, 9-acridinylhydrazone |
Functionalization of the 2-(2-hydroxyethoxy) Side Chain
The 2-(2-hydroxyethoxy) side chain offers a secondary site for chemical modification, specifically at its terminal primary hydroxyl group. This allows for the synthesis of a new range of derivatives where the core aromatic aldehyde structure is extended or modified.
The terminal hydroxyl group of the side chain behaves as a typical primary alcohol and can undergo a variety of common transformations, such as etherification and esterification.
A key reaction is the Williamson etherification, where the hydroxyl group is first deprotonated by a base (e.g., triethylamine) to form an alkoxide nucleophile. This nucleophile can then react with an alkyl halide, such as phenacyl bromide, to form an ether linkage. orientjchem.org This reaction effectively extends the side chain. It is important to control the reaction conditions, as further alkylation of the newly formed ether can sometimes occur as a side reaction.
Table 4: Potential Reactions of the Terminal Hydroxyl Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Williamson Etherification | Alkyl Halide (e.g., Phenacyl Bromide) + Base orientjchem.org | Ether |
| Esterification | Acyl Chloride or Carboxylic Anhydride | Ester |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Aldehyde |
The structure of this compound, with an aldehyde group and a hydroxyethoxy side chain positioned ortho to each other, presents the potential for intramolecular cyclization to form heterocyclic ring systems. Such reactions are valuable for creating structurally complex molecules from simpler precursors. nih.gov
One possibility is the formation of a seven-membered ring containing oxygen, a type of benzodioxepine derivative, through an intramolecular reaction between the terminal hydroxyl group and the aldehyde. This type of cyclization can be promoted under specific acidic or basic conditions. For instance, related compounds like 3-(2-hydroxyethoxy)benzaldehyde (B1310254) are used as starting materials for the synthesis of benzodioxanes. ontosight.ai Intramolecular cyclization of tethered aldehydes can be a regioselective process leading to the formation of O-heterocycles like 2-benzopyrans. researchgate.net Various catalytic systems, including those based on palladium, have been employed to facilitate the cyclization of functionalized benzaldehydes. rsc.org These precedents suggest that this compound could serve as a precursor for novel heterocyclic structures.
Coordination Chemistry and Metal Complexation of 5 Bromo 2 2 Hydroxyethoxy Benzaldehyde Derivatives
Ligand Design Principles from Functionalized Benzaldehydes
The design of effective ligands is a cornerstone of coordination chemistry, with the ligand's structure dictating the resulting metal complex's geometry, stability, and properties. Functionalized benzaldehydes are excellent precursors for Schiff base ligands due to the reactivity of the aldehyde group and the electronic effects of the ring substituents.
Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is a key coordination site. In the case of derivatives of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde, the ligand design is particularly intriguing due to the presence of multiple potential donor atoms.
The synthesis of this compound itself involves a multi-step process. A common route begins with the etherification of 2-hydroxybenzaldehyde with ethylene (B1197577) glycol, which introduces the 2-hydroxyethoxy side chain. This is followed by electrophilic bromination, often using N-bromosuccinimide (NBS), to selectively add a bromine atom at the 5-position on the benzene (B151609) ring. vulcanchem.com
The key structural features of this compound that are pertinent to ligand design are:
Aldehyde Group: This is the primary site for Schiff base formation with an amine.
Phenolic Hydroxyl Group: The hydroxyl group at the 2-position can be deprotonated to form a phenolate (B1203915), which is a strong coordinating agent for metal ions.
Bromo Substituent: The electron-withdrawing nature of the bromine atom can influence the acidity of the phenolic proton and the electronic properties of the resulting ligand.
2-Hydroxyethoxy Group: This side chain introduces additional potential donor sites: the ether oxygen and the terminal hydroxyl group. This opens up the possibility of forming ligands with higher denticity (the number of donor groups in a single ligand that bind to the central metal atom) or creating bridged polynuclear complexes.
The presence of the flexible hydroxyethoxy group allows for various coordination modes. The ligand could act as a bidentate donor, coordinating through the phenolate oxygen and the imine nitrogen, which is common for simpler salicylaldehyde-derived Schiff bases. Alternatively, it could exhibit tridentate or even tetradentate behavior by involving the ether oxygen and the terminal hydroxyl group in coordination, depending on the metal ion and reaction conditions. This versatility is a key principle in the design of ligands from this functionalized benzaldehyde (B42025).
Synthesis of Transition Metal Complexes with Schiff Base Ligands Derived from this compound
The synthesis of transition metal complexes with Schiff base ligands derived from this compound typically involves the reaction of the pre-formed ligand with a metal salt in a suitable solvent. The Schiff base ligand itself is first synthesized by the condensation of this compound with a primary amine.
The general synthetic route for the metal complexes can be summarized as follows:
Schiff Base Formation: this compound is reacted with a primary amine (R-NH₂) in an alcohol solvent, often with gentle heating, to form the Schiff base ligand.
Complexation: A solution of a transition metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt) in the same or a different solvent is then added to the solution of the Schiff base ligand. The mixture is typically stirred and may be heated under reflux to facilitate the complexation reaction.
Isolation: Upon cooling, the resulting metal complex often precipitates out of the solution and can be collected by filtration, washed, and dried.
Schiff base ligands derived from substituted salicylaldehydes are known to form stable complexes with a wide range of divalent transition metal ions. While specific studies on Schiff bases from this compound are not extensively documented, the behavior of analogous Schiff bases from 5-bromo-2-hydroxybenzaldehyde provides a strong basis for understanding these complexation reactions.
A series of transition metal complexes of Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II) have been prepared from the bidentate Schiff base synthesized from the condensation of 5-bromo-2-hydroxybenzaldehyde and aniline (B41778). guidechem.com Similarly, Schiff bases derived from 5-bromosalicylaldehyde (B98134) and various amino acids have been used to synthesize Fe(II) complexes. nih.gov It is anticipated that Schiff bases of this compound would react in a similar fashion with these divalent metal ions to form stable complexes.
The presence of the additional hydroxyethoxy group in the ligand structure could lead to complexes with different stoichiometries or coordination geometries compared to the simpler analogues. For instance, the terminal hydroxyl group could either remain uncoordinated, coordinate to the same metal center, or bridge to an adjacent metal center, leading to the formation of binuclear or polynuclear complexes.
| Metal Ion | Typical Coordination Number | Common Geometries | Expected Ligand:Metal Ratio |
|---|---|---|---|
| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral | 1:1, 2:1 |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | 1:1, 2:1 |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral | 1:1, 2:1 |
| Fe(II) | 4, 6 | Tetrahedral, Octahedral | 1:1, 2:1 |
| Ni(II) | 4, 6 | Square planar, Tetrahedral, Octahedral | 1:1, 2:1 |
| V(II) | 6 | Octahedral | 1:1, 2:1 |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | 1:1, 2:1 |
The coordination mode of a Schiff base ligand and the resulting geometry of the metal center are influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For Schiff base ligands derived from this compound, several coordination modes are possible.
Bidentate Coordination: The most common coordination mode for salicylaldehyde-derived Schiff bases involves the deprotonated phenolic oxygen and the imine nitrogen atom. This would lead to the formation of a stable six-membered chelate ring. In this case, the hydroxyethoxy group would remain as a pendant arm.
Tridentate or Tetradentate Coordination: The ether oxygen and/or the terminal hydroxyl group of the hydroxyethoxy side chain could also participate in coordination. This would result in the formation of additional chelate rings and a more rigid complex structure. The flexibility of the ethoxy chain would allow it to adapt to the preferred coordination geometry of the metal ion.
The geometry of the metal center is a direct consequence of the coordination number and the nature of the ligand. For the divalent metal ions listed, common geometries include:
Tetrahedral: Often observed for Co(II) and Zn(II) with a 1:1 or 2:1 ligand-to-metal ratio where the ligand acts as a bidentate donor.
Square Planar: Common for Ni(II) and Cu(II) complexes.
Octahedral: A frequent geometry for many of the listed metal ions, particularly when the coordination number is six. This can be achieved in a 2:1 ligand-to-metal complex with bidentate ligands and two additional solvent molecules or counter-ions, or in a 1:1 complex where the ligand is tetradentate and two other positions are occupied by solvent molecules or anions.
For example, in complexes of Schiff bases derived from 2-amino-6-methoxy-benzothiazole and various benzaldehydes, octahedral structures were proposed for Cu(II), Cd(II), Co(II), and Ni(II) where the ligand is bidentate. sphinxsai.com
Mixed-ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The introduction of a second ligand can significantly modify the properties of the resulting complex, leading to novel structural architectures and functionalities.
Schiff base complexes are excellent candidates for the formation of mixed-ligand systems. A Schiff base derived from this compound could act as the primary ligand, and a secondary ligand could be introduced to satisfy the remaining coordination sites of the metal ion.
Common secondary ligands used in the formation of mixed-ligand Schiff base complexes include:
N-heterocycles: Such as pyridine, 2,2'-bipyridine, and 1,10-phenanthroline (B135089).
Amino acids: Which can coordinate through their amino and carboxylate groups.
Other small molecules: Such as water, ammonia, or halide ions.
The synthesis of mixed-ligand complexes is typically achieved by reacting the pre-formed Schiff base metal complex with the secondary ligand, or by a one-pot reaction involving the metal salt, the primary Schiff base ligand, and the secondary ligand. The stoichiometry of the reactants is crucial in determining the final product.
For instance, mixed-ligand complexes with the general formula [M(L1)(1,10-phen)]Clm·nH₂O have been synthesized, where L1 is a Schiff base and 1,10-phenanthroline is the secondary ligand. ekb.eg In these complexes, the geometry is often octahedral. ekb.eg The architecture of such complexes would involve the Schiff base ligand coordinating in a bidentate or tridentate fashion, with the remaining coordination sites occupied by the secondary ligand. The flexible hydroxyethoxy arm of a Schiff base from this compound could potentially influence the binding of the secondary ligand or even participate in bridging interactions in polynuclear mixed-ligand systems.
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonding is a powerful directional force in the self-assembly of molecules in the crystalline state. For the analogous compound, 2-Bromo-5-hydroxybenzaldehyde, X-ray diffraction studies have revealed a well-defined hydrogen bonding network. researchgate.netresearchgate.net In its crystal structure, molecules are linked through intermolecular hydrogen bonds between the phenolic hydroxyl group (-OH) and the carbonyl group (C=O) of an adjacent molecule. researchgate.netresearchgate.net This interaction results in the formation of zigzag chains of molecules extending along a crystallographic axis. researchgate.netresearchgate.net
Specifically, the oxygen atom of the hydroxyl group acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group serves as the acceptor. researchgate.netresearchgate.net This donor-acceptor pairing is a common and robust motif in crystal engineering. The O···O distance in these hydrogen bonds for 2-Bromo-5-hydroxybenzaldehyde has been measured to be 2.804 (4) Å, indicative of a moderately strong interaction. researchgate.netresearchgate.net
| Interaction Type | Donor Group | Acceptor Group | O···O Distance (Å) | Resulting Motif |
|---|---|---|---|---|
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl (C=O) | 2.804 (4) | Zigzag Chains |
For 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde, the presence of the additional 2-hydroxyethoxy side chain introduces further possibilities for hydrogen bonding. The terminal hydroxyl group of this chain can act as both a hydrogen bond donor and an acceptor. This could lead to more complex, potentially three-dimensional, hydrogen-bonded networks. The ether oxygen within the side chain also presents another potential hydrogen bond acceptor site. These additional interaction sites could lead to the formation of different supramolecular synthons, such as dimers or more extended sheet-like structures, depending on the energetic favorability of the various possible hydrogen bonds.
Pi-Stacking Interactions in Solid State Assemblies
The introduction of the 2-hydroxyethoxy substituent in this compound would likely influence the nature and extent of pi-stacking. The flexible side chain could sterically hinder a perfectly co-facial arrangement of the aromatic rings, potentially leading to offset or tilted pi-stacking geometries. The specific conformation adopted by the hydroxyethoxy chain in the solid state would be a critical determinant of the intermolecular distances and angles between adjacent aromatic systems.
Role of Halogen and Hydroxyethoxy Substituents in Directing Self-Assembly
The hydroxyethoxy substituent in this compound is expected to have a profound impact on self-assembly. Its key features include:
Increased Hydrogen Bonding Capability : As mentioned, the terminal hydroxyl group provides an additional site for strong, directional hydrogen bonds.
Conformational Flexibility : The ethoxy chain is flexible and can adopt various conformations, which can influence how the molecules pack in the solid state. This flexibility might lead to polymorphism, where the compound can crystallize in different forms with distinct supramolecular arrangements.
Steric Influence : The bulkiness of the substituent can prevent certain packing motifs that might be observed in smaller, related molecules, while favoring others.
The interplay between the hydrogen bonding directed by the hydroxyl and carbonyl groups, the potential for halogen bonding from the bromine atom, and the steric and hydrogen-bonding contributions of the hydroxyethoxy chain will ultimately determine the final supramolecular architecture.
Exploration of Supramolecular Polymer Formation
Supramolecular polymers are chain-like structures formed by the self-assembly of monomeric units linked by directional non-covalent interactions. The molecular structure of this compound contains features that could potentially lead to the formation of one-dimensional supramolecular polymers.
The molecule possesses two distinct hydrogen bonding sites at opposite ends of the molecule: the aldehyde group and the terminal hydroxyl group of the ethoxy chain. If a head-to-tail arrangement occurs where the hydroxyl group of one molecule forms a hydrogen bond with the aldehyde group of the next, a linear, polymer-like chain could be formed. The strength and directionality of this interaction would be key to the stability of such a supramolecular polymer. While the formation of simple zigzag chains is observed in its parent compound, the added flexibility and hydrogen bonding capability of the hydroxyethoxy group could favor the formation of more extended, linear assemblies under specific crystallization conditions. However, the formation of such supramolecular polymers from this compound has not been experimentally demonstrated and remains a theoretical possibility based on its molecular design.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.
The presence of the hydroxyl (-OH) group from the hydroxyethoxy chain would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The aldehydic C-H bond typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The strong, sharp peak characteristic of the carbonyl (C=O) group of the aldehyde is anticipated in the range of 1700-1680 cm⁻¹.
Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations from the ether linkage and the alcohol would likely be observed in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is typically found at lower wavenumbers, generally in the 600-500 cm⁻¹ region.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (-CHO) |
| 1700-1680 (strong, sharp) | C=O Stretch | Carbonyl (Aldehyde) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-O Stretch | Ether and Alcohol |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aldehyde proton (-CHO) is expected to appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm. The aromatic protons on the substituted benzene (B151609) ring would resonate in the δ 7.0-8.0 ppm region, showing distinct splitting patterns (doublets and doublets of doublets) due to coupling with their neighbors. The four protons of the hydroxyethoxy group (-O-CH₂-CH₂-OH) would appear as two distinct signals, likely triplets, in the δ 3.5-4.5 ppm range. The hydroxyl proton signal can be a broad singlet and its chemical shift is variable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the δ 190-200 ppm range. The aromatic carbons would appear between δ 110 and 160 ppm, with the carbon attached to the bromine (C-Br) and the ether oxygen (C-O) having characteristic shifts. The two carbons of the ethoxy group (-O-CH₂-CH₂-OH) would be found upfield, typically in the δ 60-70 ppm region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aldehyde (-CHO) | 9.8 - 10.5 (s) | Carbonyl (C=O) | 190 - 200 |
| Aromatic (Ar-H) | 7.0 - 8.0 (m) | Aromatic (C-O) | 155 - 160 |
| Methylene (-O-CH₂) | 4.0 - 4.5 (t) | Aromatic (C-Br) | 115 - 120 |
| Methylene (-CH₂-OH) | 3.5 - 4.0 (t) | Aromatic (C-H, C-C) | 110 - 140 |
| Hydroxyl (-OH) | Variable (br s) | Methylene (-O-CH₂) | 65 - 70 |
| Methylene (-CH₂-OH) | 60 - 65 |
(s = singlet, t = triplet, m = multiplet, br s = broad singlet)
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions characteristic of a substituted benzaldehyde (B42025). These arise from π → π* transitions within the aromatic ring and the carbonyl group, and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. Typically, two main absorption bands are expected: a strong band at shorter wavelengths (around 250-280 nm) corresponding to the π → π* transition and a weaker band at longer wavelengths (around 320-350 nm) for the n → π* transition. The exact positions of these maxima (λ_max) are influenced by the substituents on the benzene ring.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λ_max) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~250-280 nm | π → π* | Aromatic ring and Carbonyl |
Mass Spectrometry (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HR-ESI-MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the elemental formula of a compound. The molecular formula of this compound is C₉H₉BrO₃. vulcanchem.com The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragment ions, with two peaks separated by 2 m/z units and having similar intensities. For HR-ESI-MS, the compound would likely be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Table 4: Theoretical Mass Spectrometry Data for this compound (C₉H₉BrO₃)
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
|---|---|---|
| [M]⁺ | 243.97860 | 245.97655 |
| [M+H]⁺ | 244.98638 | 246.98433 |
X-ray Diffraction (Single Crystal and Powder X-ray Diffraction, PXRD)
X-ray diffraction techniques are used to determine the atomic and molecular structure of a crystalline material.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its three-dimensional structure. It yields precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice.
Powder X-ray Diffraction (PXRD): PXRD is used for the characterization of polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phase of the compound. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters. While not providing the detailed structural information of a single-crystal study, it is a valuable tool for characterizing the bulk solid material. To date, no public crystal structure data for this specific compound is available.
Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The this compound molecule itself is diamagnetic (no unpaired electrons) and therefore EPR-silent.
However, this compound can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺, V⁴⁺O) through its oxygen donor atoms (from the ether, hydroxyl, and carbonyl groups). If such a paramagnetic complex is formed, EPR spectroscopy becomes an extremely useful tool. The EPR spectrum would provide detailed information about the electronic structure of the metal center, its oxidation state, the coordination geometry, and the nature of the metal-ligand bonding.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₉H₉BrO₃) to verify its elemental composition and purity.
Table 5: Elemental Analysis Data for this compound (C₉H₉BrO₃)
| Element | Theoretical % |
|---|---|
| Carbon (C) | 42.05% |
| Hydrogen (H) | 3.53% |
| Oxygen (O) | 18.67% |
| Bromine (Br) | 31.08% |
(Calculated based on MW = 257.07 g/mol ) vulcanchem.com
Conductance Measurements for Metal Complex Characterization
Conductance measurements are a fundamental technique in coordination chemistry for investigating the electrolytic nature of metal complexes. This method helps to distinguish between electrolytic and non-electrolytic complexes, and for the former, it can provide insight into the ratio of the cation to the anion. The molar conductivity (ΛM) of a complex in solution is measured and compared with established ranges for different electrolyte types in a given solvent.
The principle behind this characterization method is that the molar conductivity of a solution is dependent on the number of ions present and their charges. A neutral complex will not dissociate into ions in solution and will therefore exhibit a very low molar conductivity, classifying it as a non-electrolyte. Conversely, a complex that dissociates into a cation and one or more anions will show a higher molar conductivity, characteristic of an electrolyte. The magnitude of the molar conductivity can often suggest the stoichiometry of the ions, for instance, distinguishing between a 1:1, 1:2, or 2:1 electrolyte.
While specific research on the conductance of metal complexes derived from this compound is not extensively available, studies on structurally similar Schiff base complexes provide valuable insights into what can be expected. Research on various transition metal complexes with bidentate and tridentate Schiff base ligands, often in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at concentrations around 10⁻³ M, is particularly informative.
For many Schiff base complexes of divalent metal ions like Co(II), Ni(II), and Cu(II), the molar conductance values are often found to be in a low range, suggesting their non-electrolytic character. nih.gov This indicates that the anions (such as chloride or acetate) are coordinated to the metal center and are not present as free ions in the solution. For example, molar conductivity values in the range of 15–21 Ω⁻¹ cm² mol⁻¹ in DMF are indicative of non-electrolytes. nih.gov Similarly, values between 11.4 and 28.2 Ω⁻¹ cm² mol⁻¹ in DMSO also point to a non-electrolytic nature. mdpi.com
In contrast, some Schiff base complexes exhibit higher molar conductivity values, signifying that they are electrolytes. mdpi.com For instance, values in the range of 92.45–125.00 Ω⁻¹ cm² mol⁻¹ in DMF are characteristic of 1:1 electrolytes. mdpi.com This suggests that an anion is not directly bonded to the metal ion in the primary coordination sphere but exists as a counter-ion. mdpi.com There are also instances where molar conductivity values fall in an intermediate range, such as 46.30-54.10 Ω⁻¹ cm² mol⁻¹, which can also be indicative of an electrolytic nature. researchgate.net
The choice of solvent is crucial in these measurements, as the viscosity and dielectric constant of the solvent can significantly influence the ionic mobility and thus the molar conductivity. DMSO and DMF are common choices due to their ability to dissolve a wide range of metal complexes.
The following table summarizes representative molar conductivity data for a variety of Schiff base metal complexes, illustrating the distinction between non-electrolytic and electrolytic behavior.
| Metal Complex | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
| [Co(L)₂]·1.5H₂O (where L is a tridentate sulfathiazole-based Schiff base) | DMF | 15 - 21 | Non-electrolyte |
| [Ni(L)₂]·H₂O (where L is a tridentate sulfathiazole-based Schiff base) | DMF | 15 - 21 | Non-electrolyte |
| [Cu(L)₂]·4.5H₂O (where L is a tridentate sulfathiazole-based Schiff base) | DMF | 15 - 21 | Non-electrolyte |
| [Mn(L)(ADMPY)Cl]Cl·4H₂O (where L is a Schiff base and ADMPY is 2-amino-4,6-dimethyl pyrimidine) | DMSO | 11.4 - 28.2 | Non-electrolyte |
| [Co(L)(ADMPY)Cl]Cl·6H₂O (where L is a Schiff base and ADMPY is 2-amino-4,6-dimethyl pyrimidine) | DMSO | 11.4 - 28.2 | Non-electrolyte |
| [Cu(L)(ADMPY)Cl]Cl·2H₂O (where L is a Schiff base and ADMPY is 2-amino-4,6-dimethyl pyrimidine) | DMSO | 11.4 - 28.2 | Non-electrolyte |
| [Cr(L)(ADMPY)Cl]Cl₂·6H₂O (where L is a Schiff base and ADMPY is 2-amino-4,6-dimethyl pyrimidine) | DMSO | 11.4 - 28.2 | Non-electrolyte |
| [Pd(L)(ADMPY)Cl]Cl (where L is a Schiff base and ADMPY is 2-amino-4,6-dimethyl pyrimidine) | DMSO | 11.4 - 28.2 | Non-electrolyte |
| Metal complexes of a bidentate Schiff base with La(III), Zr(IV), Y(III), Cu(II), and Co(II) | DMF | 92.45 - 125.00 | Electrolytic |
| Fe(II) and Ni(II) complexes with Schiff bases from 2-[(2-nitrophenylimino)methyl]phenol and 2-[(4-nitrophenyliminomethyl)]phenol | DMSO | 46.30 - 54.10 | Electrolytic |
Academic Applications and Research Trajectories
Versatility as a Synthon in Complex Organic Architectures
In the context of retrosynthetic analysis, a synthon is a conceptual unit that represents a synthetic starting material. 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a multifunctional synthon, offering several reactive sites for the construction of more complex molecules.
Aldehyde Group: The primary reactive site is the aldehyde functional group, which readily participates in condensation reactions, most notably to form Schiff bases (imines) upon reaction with primary amines. This carbon-nitrogen double bond formation is a cornerstone of dynamic covalent chemistry and provides a robust pathway to larger, more elaborate molecular structures.
Bromine Atom: The bromine atom on the aromatic ring is a key functional handle for carbon-carbon bond-forming reactions. It activates the ring for certain substitution reactions and can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the extension of the aromatic system, linking it to other aryl groups, alkenes, or alkynes to create conjugated systems.
Hydroxyethoxy Group: This group imparts increased polarity and solubility in various solvents compared to its parent compound, 5-bromosalicylaldehyde (B98134). The terminal hydroxyl group also serves as a nucleophile or can be further functionalized, for example, through esterification or etherification, adding another layer of synthetic versatility.
The combination of these three distinct reactive centers in a single molecule allows for orthogonal chemical strategies, where each site can be reacted selectively to build complex, multi-component organic architectures.
Design and Synthesis of Novel Ligands for Metal Coordination
A significant application of this compound is in the synthesis of chelating ligands for coordination chemistry. The aldehyde group is commonly reacted with amines, hydrazines, or hydrazides to form Schiff base ligands. These ligands are of great interest due to their straightforward synthesis and their ability to form stable complexes with a wide range of metal ions.
The general synthesis involves the condensation of this compound with an appropriate amine-containing molecule. For instance, reacting it with nicotinic acid hydrazide or 4-hydroxybenzhydrazide (B196067) yields tridentate (ONO) donor ligands.
The resulting ligand structure derived from this compound offers multiple coordination points:
The azomethine nitrogen (C=N).
The oxygen from the deprotonated amide group (in the case of hydrazone ligands).
The oxygen from the ether linkage.
The oxygen from the terminal hydroxyl group.
This array of potential donor atoms allows the ligand to bind to metal centers in various modes (e.g., monodentate, bidentate, tridentate, or as a bridging ligand), making it a highly adaptable component for designing metal complexes with specific geometries and electronic properties. Research on the related 5-bromosalicylaldehyde has shown the formation of stable complexes with numerous transition metals, including Ga(III), Zn(II), Cu(II), and Co(II).
| Reactant for Aldehyde Group | Resulting Ligand Type | Potential Donor Atoms | Example Metal Ions (from related compounds) |
|---|---|---|---|
| Aniline (B41778) derivative | Bidentate Schiff Base | Azomethine Nitrogen, Ether Oxygen | Cu(II), Co(II), Ni(II) |
| Hydrazide (e.g., Isonicotinohydrazide) | Tridentate Hydrazone | Azomethine Nitrogen, Amide Oxygen, Ether Oxygen | Ga(III), Zn(II) |
| Ethylenediamine | Tetradentate Schiff Base (Salen-type) | 2x Azomethine Nitrogen, 2x Ether Oxygen | Mn(II), Fe(II) |
Contribution to Advanced Functional Materials Research
The metal complexes derived from this compound-based ligands are themselves advanced functional materials. The properties of the final material are a synergistic combination of the organic ligand and the chosen metal ion. For example, studies on gallium(III) complexes of similar 5-bromosalicylaldehyde hydrazones have demonstrated significant antiproliferative activity against leukemia cell lines, highlighting their potential in medicinal chemistry. The bromine atom, in particular, is noted to often increase the bioactivity of such compounds.
Furthermore, the flexible hydroxyethoxy chain can influence the solid-state packing of these molecules, potentially leading to materials with interesting photophysical properties, such as fluorescence or phosphorescence, which could be harnessed for sensing or imaging applications.
Future Directions in Synthetic Organic Chemistry
The synthetic potential of this compound is far from fully exploited. Future research trajectories are likely to focus on leveraging its multiple functionalities in more intricate ways:
Sequential Cross-Coupling and Condensation: A plausible synthetic route involves first using the bromine atom in a cross-coupling reaction to build a larger aromatic backbone, followed by a Schiff base condensation to introduce metal-binding sites. This would lead to highly conjugated, planar ligands capable of forming luminescent metal complexes for applications in organic light-emitting diodes (OLEDs).
Post-Synthetic Modification: The terminal hydroxyl group on the ethoxy chain serves as a handle for post-synthetic modification. It could be used to graft the molecule onto polymer backbones or solid supports like silica, creating heterogeneous catalysts or stationary phases for chromatography.
Macrocycle Synthesis: The compound could be used as a key component in the template-synthesis of macrocycles. Two molecules of the aldehyde could be condensed with a diamine to form a larger ring structure, with the metal template ion subsequently removed. Such macrocycles are important as host molecules in supramolecular chemistry.
Exploration in Coordination Polymer and Metal-Organic Framework (MOF) Design
Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. These materials are renowned for their high porosity and surface areas, making them prime candidates for gas storage, separation, and catalysis.
This compound and its derivatives are excellent candidates for use as organic linkers in the design of novel MOFs for several reasons:
Bridging Capability: After conversion to a Schiff base ligand, the molecule possesses multiple donor atoms. The primary coordination site (e.g., the O,N,O-tridentate pocket of a hydrazone) can bind to one metal center, while the flexible hydroxyethoxy tail with its terminal hydroxyl group can reach out and coordinate to an adjacent metal center, thus forming the extended, repeating network characteristic of a coordination polymer.
Tunability: The length and flexibility of the linker are critical in determining the pore size and topology of the resulting MOF. The flexible ethoxy chain in this molecule offers a degree of conformational freedom that can lead to novel framework structures that are not accessible with rigid linkers.
Pore Functionalization: The uncoordinated bromine atoms could line the pores of the MOF, providing sites for post-synthetic modification or for specific interactions with guest molecules, enhancing selectivity in adsorption applications.
The design principles of MOFs allow for the rational construction of materials with desired properties, and the unique combination of a rigid aromatic core with a flexible, functional side chain makes this compound a promising building block for the next generation of functional porous materials.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination and etherification steps. For analogous compounds (e.g., 5-bromo-2-hydroxybenzaldehyde), a base-mediated condensation reaction with ethylene glycol derivatives under controlled pH (e.g., NaOH in acetone/water mixtures) is effective . Optimization includes adjusting molar ratios (e.g., 1:1.2 aldehyde to hydroxyethoxy reagent), temperature (40–60°C), and reaction time (6–12 hours). Post-synthesis, neutralization with HCl and purification via recrystallization (e.g., dichloromethane) improves yield . Monitor reaction progress via TLC or HPLC.
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Despite limited hazard data for similar brominated aldehydes, assume standard precautions:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
- In case of skin exposure, rinse with water for 15 minutes; for eye contact, use emergency eyewash stations .
- Store in airtight containers away from ignition sources to prevent electrostatic discharge .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Purity : Use melting point analysis (expected range: 102–106°C for brominated analogs) and HPLC with UV detection at 254 nm .
- Structural Confirmation : Employ FT-IR to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve bromine and ether substituents . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ expected at ~245 g/mol for C₉H₉BrO₃).
Advanced Research Questions
Q. How do steric and electronic effects of the 2-hydroxyethoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The hydroxyethoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution at the para position. However, steric hindrance from the ethoxy chain may reduce accessibility. To test this:
- Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/water). Compare yields with/without protecting groups (e.g., silylation of the hydroxyl) .
- Analyze regioselectivity via X-ray crystallography (as done for thiosemicarbazone derivatives) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer : Degradation studies for brominated benzaldehydes suggest:
- Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and light-induced decomposition .
- Add stabilizers (e.g., 0.1% BHT) to inhibit radical formation. Periodically assess stability via GC-MS to detect breakdown products (e.g., debrominated aldehydes) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to map electron density and HOMO-LUMO gaps, identifying reactive sites .
- Compare with experimental data (e.g., XRD bond angles and lengths from single-crystal studies) to validate accuracy .
Q. What analytical techniques resolve contradictions in reported solubility data for halogenated benzaldehydes?
- Methodological Answer :
- Perform systematic solubility tests in polar (DMSO, ethanol) and nonpolar solvents (hexane) using gravimetric analysis.
- Correlate results with Hansen solubility parameters and logP values (e.g., ClogP ~2.5 for C₉H₉BrO₃) . Address discrepancies by controlling crystal polymorphism via recrystallization solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
